

Biological activity screening of 3-(Cyclohexanesulfonyl)azetidine derivatives

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Compound of Interest

Compound Name: 3-(Cyclohexanesulfonyl)azetidine

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Comparative Guide to the Biological Activity of Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, offering a unique three-dimensional structure that can be exploited to tune the pharmacological properties of drug candidates. This guide provides a comparative overview of the biological activities of various 3-substituted azetidine derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of representative azetidine derivatives across different therapeutic areas.

Table 1: Antibacterial Activity of Azetidin-2-one Derivatives



Compound ID	Target Organism	Concentrati on (mg/mL)	Zone of Inhibition (mm)	Reference Compound	Zone of Inhibition (mm)
M7	Staphylococc us aureus	0.01	22	Ampicillin	-
M7	Escherichia coli	0.01	25	Ampicillin	-
M8	Escherichia coli	0.01	25	Ampicillin	-

Data synthesized from a study on the antibacterial activity of new azetidine ring derivatives.[1] [2]

Table 2: GABA Uptake Inhibition by Azetidine Derivatives

Compound ID	Target	IC50 (µM)
Azetidin-2-ylacetic acid derivative 1	GAT-1	2.83 ± 0.67
Azetidin-2-ylacetic acid derivative 2	GAT-1	2.01 ± 0.77
12d	GAT-3	15.3 ± 4.5
18b	GAT-1	26.6 ± 3.3
18e	GAT-3	31.0 ± 4.7

Data from a study on azetidine derivatives as GABA uptake inhibitors.[3]

Table 3: STAT3 Inhibition by Azetidine-2-carboxamide Analogues



Compound ID	Target	IC50 (μM)
5a	STAT3	0.52
50	STAT3	0.38
8i	STAT3	0.34

Data from a study on novel azetidine amides as STAT3 inhibitors.[4][5]

Table 4: VMAT2 Inhibition by Azetidine Analogs

Compound ID	Target	Ki (nM)
22b	VMAT2	24
15c	VMAT2	31
Lobelane (reference)	VMAT2	45

Data from a study on azetidine analogs as inhibitors of vesicular [3H]dopamine uptake.[6]

Table 5: Antiproliferative Activity of TZT-1027 Azetidine Analogues

Compound ID	Cell Line	IC50 (nM)
1a	A549 (Lung Carcinoma)	2.2
1a	HCT116 (Colon Carcinoma)	2.1

Data from a study on novel azetidine-containing TZT-1027 analogues as antitumor agents.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Antibacterial Activity Screening (Disc Diffusion Method)



The antibacterial activity of the synthesized compounds can be assessed using the agar disc diffusion method.[1][2][8]

- Preparation of Bacterial Suspension: A fresh stock of the test bacteria (Staphylococcus aureus and Escherichia coli) is used to prepare a bacterial suspension in sterile saline, adjusted to a McFarland standard of 0.5.
- Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared bacterial suspension.
- Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration (e.g., 0.01 mg/mL) of the test compounds dissolved in a suitable solvent (e.g., DMSO).
- Incubation: The plates are incubated at 37°C for 24 hours.
- Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A standard antibiotic, such as Ampicillin, is used as a positive control.

GABA Uptake Inhibition Assay

The potency of compounds to inhibit GABA transporters (GATs) can be evaluated using a radioligand uptake assay.[3]

- Cell Culture: HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) are cultured under standard conditions.
- Assay Preparation: Cells are harvested and resuspended in assay buffer.
- Incubation with Inhibitors: The cell suspension is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 10 minutes) at room temperature.
- Initiation of Uptake: [3H]GABA is added to the cell suspension to initiate the uptake reaction.
- Termination of Uptake: After a short incubation period (e.g., 1 minute), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.



- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

STAT3 DNA-Binding Inhibition Assay (EMSA)

The ability of compounds to inhibit the DNA-binding activity of STAT3 can be determined by Electrophoretic Mobility Shift Assay (EMSA).[4][5]

- Preparation of Nuclear Extracts: Nuclear extracts containing active STAT3 are prepared from cancer cells known to have constitutively active STAT3.
- Binding Reaction: The nuclear extracts are pre-incubated with increasing concentrations of the test compounds at room temperature for 30 minutes.
- Probe Incubation: A radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe from the c-fos promoter) is then added to the mixture and incubated for another 20-30 minutes.[4][5]
- Electrophoresis: The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
- Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the STAT3-DNA complex is quantified, and the IC50 values are determined.

Vesicular [3H]Dopamine Uptake Inhibition Assay

The inhibitory effect of compounds on the vesicular monoamine transporter 2 (VMAT2) can be assessed by measuring the uptake of radiolabeled dopamine into synaptic vesicles.[6]

- Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat striatum by homogenization and differential centrifugation.
- Uptake Assay: The vesicle preparation is incubated with a buffer containing ATP and Mg²⁺ to energize the transporter.

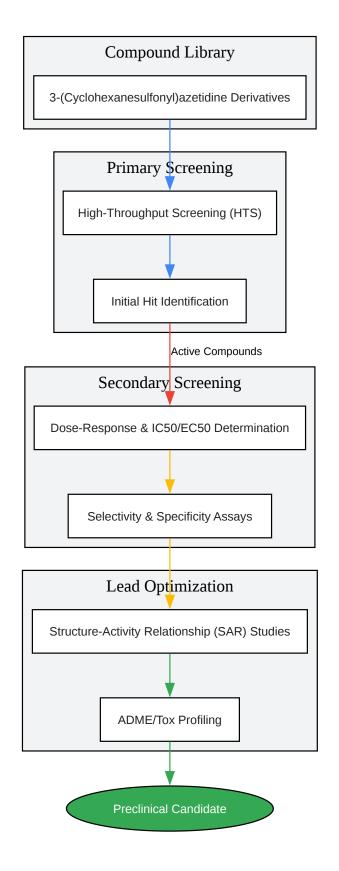


- Inhibition: Various concentrations of the test compounds are added to the vesicle suspension and pre-incubated.
- Initiation of Uptake: [3H]Dopamine is added to initiate the uptake.
- Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The inhibition constants (Ki) are calculated from the IC50 values determined from concentration-inhibition curves.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological screening of **3-(Cyclohexanesulfonyl)azetidine** derivatives.

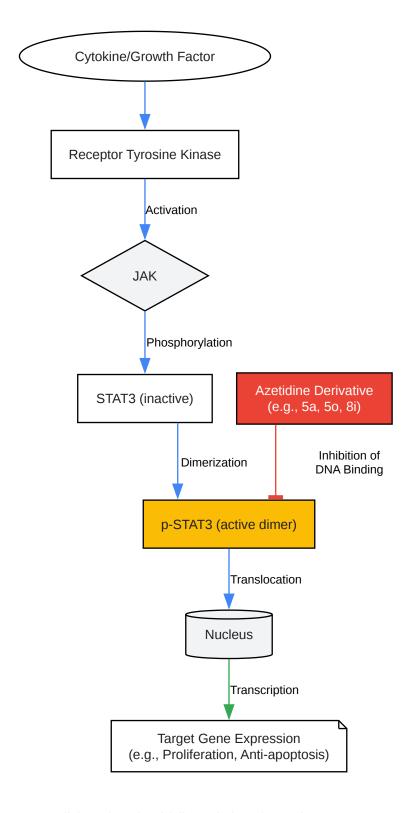




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Caption: General workflow for biological activity screening of novel chemical entities.

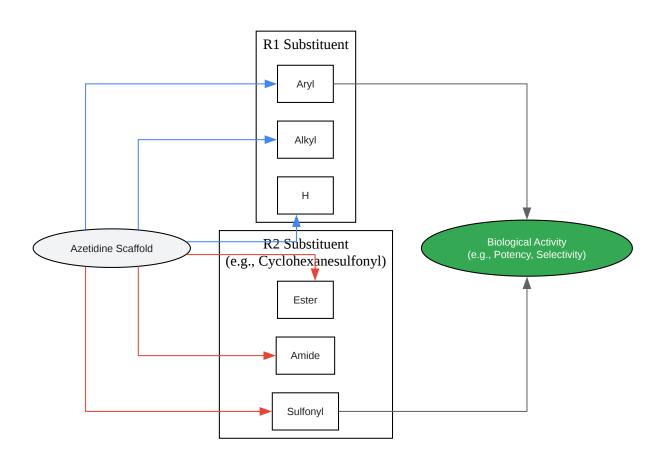




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Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine derivatives.





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Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

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